molecular formula C20H14ClN3O3 B12046321 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

Cat. No.: B12046321
M. Wt: 379.8 g/mol
InChI Key: JRNFGBICDXKBFA-FSJBWODESA-N
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Description

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is an organic compound that features a complex structure with both pyridine and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate typically involves the condensation of 2-chlorobenzoic acid with 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or pyridine derivatives.

Scientific Research Applications

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
  • 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
  • N-phenyl-2-(4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide

Uniqueness

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is unique due to the presence of both pyridine and chlorobenzoate moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C20H14ClN3O3/c21-18-6-2-1-5-17(18)20(26)27-16-9-7-14(8-10-16)12-23-24-19(25)15-4-3-11-22-13-15/h1-13H,(H,24,25)/b23-12+

InChI Key

JRNFGBICDXKBFA-FSJBWODESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3)Cl

Origin of Product

United States

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